5-Cyclopropyl-2-fluoroaniline
Overview
Description
5-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a cyclopropyl group and a fluorine atom
Preparation Methods
The synthesis of 5-Cyclopropyl-2-fluoroaniline can be achieved through several routes. One common method involves the reaction of cyclopropylamine with 2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cyclopropyl-2-fluoroaniline derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropyl-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Cyclopropyl-2-fluoroaniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylamine: Lacks the fluorine atom, resulting in different reactivity and applications.
Aniline: The parent compound without any substituents, used as a reference for understanding the effects of the cyclopropyl and fluorine substitutions.
Properties
IUPAC Name |
5-cyclopropyl-2-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNOSVALSOOKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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